molecular formula C17H11BrCl2N2O2 B2530101 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 501423-63-8

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2530101
CAS No.: 501423-63-8
M. Wt: 426.09
InChI Key: TVRSNSCHIMCOPX-UHFFFAOYSA-N
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Description

This compound (CAS RN: 183232-62-4) is a pyrazole derivative featuring a bromophenyl group at position 5, dichlorophenyl at position 1, and a carboxylic acid moiety at position 3 (Fig. 1). It serves as a structural template for cannabinoid receptor 1 (CB1R) antagonists and inverse agonists. Its bromophenyl and dichlorophenyl substituents contribute to hydrophobic interactions with CB1R, while the carboxylic acid group distinguishes it from widely studied amide derivatives like rimonabant (SR141716) . The compound is commercially available and often utilized as a synthetic intermediate for prodrugs or analogs with enhanced pharmacokinetic properties .

Properties

IUPAC Name

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O2/c1-9-15(17(23)24)21-22(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRSNSCHIMCOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and dichlorophenyl groups. Reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring purity and yield optimization.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Agents
The compound has been explored for its potential in developing novel pharmaceuticals, particularly as anti-inflammatory and analgesic agents. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This makes them valuable candidates for pain management therapies .

Anticancer Activity
Studies have suggested that pyrazole derivatives exhibit anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis. The presence of bromine and chlorine substituents may enhance the compound's biological activity, making it a focus for anticancer drug development .

Agricultural Chemistry

Herbicides and Fungicides
5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid serves as a key intermediate in the synthesis of herbicides and fungicides. Its application in agricultural chemistry aims to improve crop yields by protecting plants from pests and diseases. The compound’s effectiveness against various plant pathogens has been documented, making it a critical component in modern agricultural practices .

Material Science

Advanced Materials Development
In material science, this compound is used in formulating advanced materials such as polymers and coatings. These materials benefit from enhanced durability and resistance to environmental factors due to the compound's unique chemical properties. Research into its application in nanotechnology is also ongoing, where it could contribute to the development of nanocomposites with superior mechanical properties .

Biochemical Research

Enzyme Interaction Studies
The compound has found utility in biochemical research, particularly in assays that study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for researchers investigating metabolic disorders and other biochemical processes .

Case Study 1: Anti-inflammatory Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition of COX-2 activity compared to standard anti-inflammatory drugs. This suggests potential for further development into therapeutic agents for inflammatory diseases .

Case Study 2: Agricultural Efficacy

Field trials involving this compound as part of a new fungicide formulation showed a marked increase in crop yield by up to 30% compared to untreated plots. The compound effectively reduced fungal infections, demonstrating its practical application in enhancing agricultural productivity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Receptor Affinity

The table below highlights key structural differences and pharmacological outcomes among analogs:

Compound Name Substituents (Positions) Key Modifications vs. Target Compound CB1 Affinity (Ki) Selectivity (CB1/CB2) Key Findings
Target Compound 5-Bromo, 3-carboxylic acid Reference structure N/A N/A Intermediate for CB1 antagonists; limited direct activity reported .
SR141716A (Rimonabant) 5-Chloro, 3-piperidinylamide Cl vs. Br; amide vs. carboxylic acid 5.6 nM >1000-fold First CB1 antagonist/inverse agonist; approved for obesity (withdrawn) .
SR147778 5-Bromo, 4-ethyl, 3-piperidinylamide Ethyl vs. methyl; amide vs. carboxylic acid 0.7 nM >500-fold Potent CB1 antagonist; superior in vivo efficacy in obesity models .
AM251 5-Iodo, 3-piperidinylamide I vs. Br; amide vs. carboxylic acid 7.5 nM >200-fold CB1 inverse agonist; used in neuropharmacology studies .
AM281 5-Iodo, 3-morpholinylamide I vs. Br; morpholine vs. carboxylic acid 12 nM >100-fold SPECT ligand for CB1 imaging; moderate affinity .

Impact of Substituents on Activity

Halogenated Aryl Groups
  • Bromophenyl (Target Compound) : Enhances hydrophobic binding but may reduce metabolic stability compared to chlorophenyl (e.g., SR141716A) .
  • Iodophenyl (AM251/AM281) : Increases receptor binding affinity due to larger atomic radius and enhanced van der Waals interactions .
Position 3 Functional Groups
  • Carboxylic Acid (Target Compound): Limited membrane permeability but serves as a precursor for prodrugs (e.g., ester/amide derivatives). Direct antagonism is less studied compared to amide analogs .
  • Amide Derivatives (SR141716A, SR147778) : Improved bioavailability and CB1 affinity. The piperidinylamide group in SR141716A and SR147778 is critical for inverse agonist activity .
Alkyl Substituents at Position 4
  • Methyl (Target Compound) : Smaller steric bulk may reduce receptor interaction compared to ethyl in SR147778, which shows higher potency .

Pharmacological and Pharmacokinetic Profiles

  • SR147778 : Demonstrates 10-fold higher CB1 affinity (Ki = 0.7 nM) than SR141716A (Ki = 5.6 nM) due to bromophenyl and ethyl substitutions .
  • AM251/AM281 : Iodine substitution improves brain penetration, making them suitable for CNS-targeted studies .
  • Carboxylic Acid Derivatives : While less active as standalone drugs, they are pivotal in synthesizing radiolabeled probes (e.g., iodine-123 derivatives for imaging) .

Key Research Findings

Amide vs. Carboxylic Acid : Replacing the carboxylic acid with sulfonamide () or amide groups () enhances CB1 antagonism, suggesting the acid moiety alone is insufficient for high-affinity binding .

Ethyl vs. Methyl : SR147778’s ethyl group at position 4 confers higher metabolic stability and potency than the target compound’s methyl group .

Biological Activity

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 501423-63-8) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antibacterial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H11BrCl2N2O2C_{17}H_{11}BrCl_2N_2O_2 with a molecular weight of approximately 426.091 g/mol. The structure includes a pyrazole core substituted with bromine and dichlorophenyl groups, which are believed to contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Table 1: Antibacterial Activity of Related Pyrazole Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A40E. coli
Compound B45S. aureus
Compound C50K. pneumoniae

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cell lines, with IC50 values ranging from 7 to 20 µM against different types of cancer cells including breast and prostate cancer . The compound appears to target specific molecular pathways involved in cancer progression, such as angiogenesis inhibition and modulation of cell signaling pathways.

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
PC-3 (Prostate Cancer)15Inhibition of angiogenesis
A549 (Lung Cancer)12Modulation of signaling pathways

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported that it significantly reduces the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. At a concentration of 10 µg/mL, the compound demonstrated an inhibition rate exceeding 70% for both cytokines compared to control treatments .

Table 3: Anti-inflammatory Effects

CytokineConcentration (µg/mL)Inhibition (%)
IL-61089
TNF-α1078

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted by Sun et al. demonstrated that pyrazole derivatives showed significant antibacterial activity against resistant strains of bacteria, reinforcing the need for novel antibiotics in clinical settings .
  • Case Study on Cancer Cell Lines : Research published in PLoS One highlighted the effectiveness of pyrazole derivatives in inducing apoptosis in leukemia cell lines, suggesting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, and how do they influence its physicochemical properties?

  • The compound features a pyrazole core substituted with a 4-bromophenyl group at position 5, a 2,4-dichlorophenyl group at position 1, and a methyl group at position 3. The carboxylic acid at position 3 enhances polarity and potential hydrogen-bonding interactions. Halogen substituents (Br, Cl) increase lipophilicity and may enhance binding to hydrophobic pockets in biological targets. Molecular weight is approximately 424.6 g/mol (based on analogous structures in ). X-ray crystallography of related compounds (e.g., chlorophenyl analogs) reveals planar pyrazole rings and dihedral angles between substituents that affect conformational stability .

Q. What synthetic methodologies are reported for pyrazole-3-carboxylic acid derivatives with halogenated aryl groups?

  • Synthesis typically involves:

  • Step 1 : Condensation of substituted hydrazines with β-keto esters to form pyrazole rings.
  • Step 2 : Halogenation via electrophilic substitution (e.g., bromination using NBS or chlorination with Cl₂/FeCl₃).
  • Step 3 : Hydrolysis of ester groups to carboxylic acids under acidic/basic conditions.
    Challenges include regioselectivity in halogenation and steric hindrance from bulky substituents (e.g., 2,4-dichlorophenyl). Purification often requires column chromatography or recrystallization .

Q. How is this compound characterized analytically, and what benchmarks ensure purity?

  • Techniques :

  • HPLC/GC-MS : Purity assessment (>95% typical for research-grade material).
  • NMR (¹H/¹³C) : Confirms substituent positions and absence of isomers.
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds between carboxylic acid groups) .
    • Critical benchmarks : Melting point consistency, spectral matching to computed data (e.g., DFT for NMR shifts), and elemental analysis.

Advanced Research Questions

Q. What structural insights can be gained from crystallographic studies of analogous compounds?

  • Monoclinic crystal systems (e.g., space group P2/c) are common in halogenated pyrazole derivatives. Key observations:

  • Torsional angles : Substituents on the pyrazole ring adopt specific orientations to minimize steric clashes (e.g., dichlorophenyl groups tilt ~30° relative to the pyrazole plane).
  • Hydrogen bonding : Carboxylic acid groups form dimers in the solid state, stabilizing the lattice and influencing solubility .
    • Implications : Crystal packing patterns guide co-crystallization strategies for target engagement studies.

Q. How do halogen substituents impact biological activity, and what contradictions exist in reported data?

  • Mechanism : Bromine and chlorine enhance binding affinity to hydrophobic targets (e.g., cannabinoid receptors) but may reduce metabolic stability. In vitro assays on chlorophenyl analogs show potent CB1/CB2 modulation (IC₅₀ ~50 nM), but in vivo efficacy varies due to pharmacokinetic limitations .
  • Contradictions : Some studies report anti-inflammatory activity in murine models, while others note off-target effects (e.g., COX-2 inhibition). Resolution requires comparative assays under standardized conditions (e.g., same cell lines, concentrations) .

Q. What strategies optimize this compound’s selectivity for cannabinoid receptors over related targets?

  • Rational design :

  • Substituent tuning : Replace 4-bromophenyl with electron-withdrawing groups (e.g., CF₃) to enhance selectivity.
  • Scaffold modification : Introduce methyl groups to restrict rotational freedom and improve binding pocket complementarity.
    • Experimental validation : Competitive binding assays (CB1/CB2 vs. TRPV1/PPARγ) and molecular dynamics simulations to assess docking stability .

Methodological Recommendations

  • For synthesis : Prioritize regioselective halogenation protocols and validate intermediates via LC-MS.
  • For bioassays : Include positive controls (e.g., rimonabant for CB1) and assess cytotoxicity in parallel.
  • For structural studies : Use synchrotron X-ray sources to resolve weak electron densities from halogens.

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